7-Methoxy-7-oxohept-5-enoate
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Overview
Description
7-Methoxy-7-oxohept-5-enoate is an organic compound with the molecular formula C8H11O4. It is characterized by the presence of a methoxy group and a keto group on a heptenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-7-oxohept-5-enoate can be achieved through several methods. One common approach involves the reaction of a propargylic alcohol with an arene in the presence of an acid catalyst under controlled temperatures. The reaction mixture is then purified using flash column chromatography to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-7-oxohept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
7-Methoxy-7-oxohept-5-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-7-oxohept-5-enoate involves its interaction with specific molecular targets. The methoxy and keto groups play crucial roles in its reactivity and binding to enzymes or receptors. The pathways involved often include nucleophilic attack on the keto group and subsequent transformations .
Comparison with Similar Compounds
- 7-Methoxy-7-oxoheptanoate
- 7-Methoxy-7-oxohexanoate
- 7-Methoxy-7-oxohept-4-enoate
Comparison: 7-Methoxy-7-oxohept-5-enoate is unique due to the position of the double bond in its structure, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable for specific applications .
Properties
CAS No. |
81677-41-0 |
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Molecular Formula |
C8H11O4- |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
7-methoxy-7-oxohept-5-enoate |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5-7(9)10/h4,6H,2-3,5H2,1H3,(H,9,10)/p-1 |
InChI Key |
LXBQEPZOKNNBQF-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C=CCCCC(=O)[O-] |
Origin of Product |
United States |
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